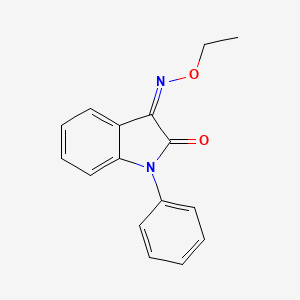

2-Bromo-6-chloro-4-(trifluoromethyl)benzonitrile

Übersicht

Beschreibung

2-Bromo-6-chloro-4-(trifluoromethyl)benzonitrile, also known as BCTB, is a compound of the halogenated benzonitrile family. It is a colorless solid that has a wide range of applications in scientific research. BCTB has been used in a variety of fields, including organic synthesis, drug discovery, and materials science. BCTB is an important building block for the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and dyes.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactions :

- This compound is involved in site-selective metalation reactions. For instance, chloro(trifluoromethyl)benzenes and bromo(trifluoromethyl)benzenes can undergo deprotonation adjacent to a single halogen substituent when treated with specific reagents, leading to various regioselective reactions. This has been demonstrated in the metalation of halobenzotrifluorides (Mongin, Desponds, & Schlosser, 1996).

Environmental Impact and Degradation :

- Studies on the microbial degradation of structurally related benzonitrile herbicides, including bromoxynil, have been conducted. These studies provide insights into degradation pathways, persistent metabolites, and the diversity of involved degrader organisms (Holtze, Sørensen, Sørensen, & Aamand, 2008).

Applications in Energy Storage :

- In the field of energy storage, specifically for high voltage lithium-ion batteries, derivatives of this compound have been used as novel electrolyte additives. These additives significantly improve the cyclic stability of lithium nickel manganese oxide cathodes (Huang, Xing, Wang, Xu, Li, Xie, & Xia, 2014).

Medicinal Chemistry and Biological Applications :

- The compound has been referenced in studies related to medicinal chemistry and biological applications. For example, it has been used in the synthesis of a tridentate NNN ligand and its cobalt(II) complex, showing potential anticancer activity against certain human monocytic cells (Bera, Aher, Brandão, Manna, Bhattacharyya, Pramanik, Mandal, Das, & Bera, 2021).

Material Science :

- In material science, it has been used in the synthesis of unique compounds through reactions with other chemicals. For example, a reaction involving sodium dithionite and 1,3,5-trimethoxybenzene produced a specific trifluoromethyl compound (Dmowski, Urbańczyk-Lipkowska, & Wójcik, 2009).

Spectroscopic Analysis :

- The compound has been used in spectroscopic studies, such as high-performance liquid chromatographic assays, to aid in the diagnosis of acute poisoning by certain herbicides (Flanagan & Ruprah, 1989).

Safety And Hazards

- Precautionary Statements : P280 (Wear protective gloves/eye protection); P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician); consult the provided MSDS for detailed safety information.

Eigenschaften

IUPAC Name |

2-bromo-6-chloro-4-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2BrClF3N/c9-6-1-4(8(11,12)13)2-7(10)5(6)3-14/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXQOFAHPEMXUOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C#N)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2BrClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6-chloro-4-(trifluoromethyl)benzonitrile | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2700308.png)

![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethoxybenzamide](/img/structure/B2700314.png)

![2-(4-vinylbenzyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B2700318.png)

![N1-(3-acetamidophenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2700320.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2700325.png)

![N-[(4-Methylphenyl)methyl]-N-prop-2-ynylbut-2-ynamide](/img/structure/B2700328.png)

![2,5,7-Trimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2700329.png)